molecular formula C13H18ClN3O3 B3228544 (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1264036-68-1

(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3228544
CAS No.: 1264036-68-1
M. Wt: 299.75 g/mol
InChI Key: QTOBLDDNTYTCMA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264036-68-1) is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C13H18ClN3O3 and a molecular weight of 299.75 g/mol, this compound features a stereospecific pyrrolidine core linked to a 2-chloropyrimidine group, a privileged structure in pharmaceutical design . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and provides a handle for further synthetic modifications . This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Research indicates that structurally related pyrimidine-substituted pyrrolidine derivatives are explored for their potential as inhibitors of critical biological targets, such as checkpoint kinase 1 (Chk1) . Such inhibitors are being investigated for use in oncology, particularly in combination with established DNA-damaging agents, microtubule inhibitors, antimetabolites, or radiation therapy, to enhance the efficacy of cancer treatments . The specific (R)-enantiomer offers researchers a defined chiral space for structure-activity relationship (SAR) studies and for optimizing the selectivity and potency of candidate drugs. This product is intended for research and development applications exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, ensuring compliance with non-clinical usage guidelines .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOBLDDNTYTCMA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118567
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264036-68-1
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264036-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a tert-butyl ester group. Its unique structure allows for significant biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN4O2. The presence of the chloropyrimidine group is particularly noteworthy due to its potential interactions with various biological targets.

PropertyValue
Molecular FormulaC13H19ClN4O2
Molecular Weight312.77 g/mol
Functional GroupsPyrrolidine, Chloropyrimidine, Tert-butyl ester

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropyrimidine component is known to modulate biological pathways, potentially leading to inhibition or activation of certain targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can influence signaling pathways, affecting cellular responses.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Anticancer Potential

Research has demonstrated that compounds containing pyrimidine rings possess anticancer properties. For example, triazolopyrimidine derivatives have been reported to exhibit antiproliferative effects against multiple cancer cell lines, suggesting that this compound could have similar effects due to its structural features.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a stronger antimicrobial effect compared to standard antibiotics, particularly against MRSA .
  • Anticancer Activity : Research on pyrimidine-based compounds revealed their potential in inducing apoptosis in cancer cells. One study showed that a related compound significantly inhibited the growth of colon cancer cell lines by inducing cell cycle arrest .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that chloropyrimidine derivatives could act as enzyme inhibitors or receptor modulators, affecting critical cellular processes such as DNA replication and repair .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine/Pyridine Derivatives

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (Target Compound) Pyrimidine C2-Cl C₁₄H₁₉ClN₃O₃* ~312.8 (estimated) High electrophilicity for SNAr reactions N/A
(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Pyrimidine C6-OEt C₁₅H₂₃N₃O₄ 309.36 Reduced electrophilicity; improved stability
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Pyrimidine C6-NH(cyclopropyl) C₁₆H₂₅N₅O₂ 319.4 Enhanced hydrogen-bonding capacity
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine C5-Br, C3-(CH(OCH₃)₂) C₁₉H₂₈BrN₂O₅ 453.3 Bulky substituents hinder metabolic cleavage
  • Electrophilic Reactivity : The 2-chloro substituent in the target compound increases electrophilicity at pyrimidine C4, facilitating cross-coupling or substitution reactions compared to the 6-ethoxy analog, which is less reactive due to electron-donating effects .
  • Steric and Solubility Effects : Bulky groups (e.g., tert-butyldimethylsilyl in compounds) improve lipid solubility but may reduce bioavailability. The target compound’s tert-butyl carbamate balances lipophilicity and metabolic stability .

Pyrrolidine Backbone Modifications

Variations in the pyrrolidine scaffold influence conformational flexibility and stereochemical outcomes:

    Q & A

    Basic: What are the optimal synthetic routes for (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

    The synthesis typically involves a nucleophilic aromatic substitution (SNAr) between a pyrrolidine derivative and 2-chloropyrimidin-4-ol. Key steps include:

    • Protection : The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
    • Coupling : The (R)-configured pyrrolidine-3-ol reacts with 2-chloropyrimidin-4-yl derivatives under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage. Temperature control (0–25°C) minimizes racemization .
    • Stereochemical Control : Chiral resolution via chiral HPLC or enzymatic kinetic resolution ensures enantiomeric purity. Alternatively, asymmetric synthesis using chiral auxiliaries can be employed .

    Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric excess (ee) in the synthesis of this compound?

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics. Evidence suggests DMF enhances SNAr efficiency for pyrimidine derivatives .
    • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., CuI for Ullmann-type couplings) can accelerate ether formation .
    • Microreactor Technology : Continuous flow systems improve heat/mass transfer, reducing side reactions and increasing scalability. Yields >85% have been reported for similar pyrrolidine derivatives using this method .
    • Chiral Induction : Chiral ligands (e.g., BINOL-derived phosphoramidites) in asymmetric catalysis can achieve >95% ee .

    Basic: What spectroscopic methods are critical for characterizing this compound and confirming its stereochemistry?

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 5.0–5.5 ppm (pyrrolidine C3-O-CH₂) confirm structural motifs. Splitting patterns distinguish (R) vs. (S) configurations .
      • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~155 ppm (pyrimidine C2-Cl) validate connectivity .
    • Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm ensures molecular formula accuracy. For example, [M+H⁺] calculated for C₁₃H₂₀ClN₃O₃: 302.1142 .
    • Chiral HPLC : Retention time comparison with racemic mixtures or standards confirms enantiopurity .

    Advanced: How do structural modifications (e.g., halogen substitution on pyrimidine) affect the compound's reactivity and biological activity?

    • Halogen Effects :
      • Chlorine (Cl) : Enhances electrophilicity at pyrimidine C4, facilitating nucleophilic attacks. This increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
      • Iodine (I) : Larger atomic radius improves steric bulk, potentially altering binding to biological targets (e.g., kinases). Evidence from analogs shows iodine-substituted derivatives exhibit 3–5× higher IC₅₀ values in enzyme inhibition assays .
    • Biological Impact : Pyrimidine halogenation modulates lipophilicity (logP), affecting membrane permeability. Chlorine increases logP by ~0.5 units compared to hydrogen, enhancing cellular uptake .

    Basic: What are the recommended safety protocols for handling this compound based on its physicochemical properties?

    • Physicochemical Risks : The compound is a light yellow solid (melting point ~120–125°C) with low volatility. However, dust formation poses inhalation risks .
    • PPE Requirements :
      • Respiratory : N95 mask or fume hood use during weighing .
      • Gloves : Nitrile or neoprene gloves (tested for chlorinated compounds) .
      • Eye Protection : Safety goggles to prevent splashes .
    • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

    Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological target interactions?

    • Orthogonal Assays :
      • Binding vs. Functional Assays : Surface plasmon resonance (SPR) measures direct binding affinity, while cell-based assays (e.g., cAMP modulation) confirm functional activity. Discrepancies may indicate allosteric effects .
    • Structural Analysis :
      • X-ray Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to validate binding modes. For example, a 2.1 Å resolution structure revealed hydrogen bonding between the pyrimidine Cl and a lysine residue .
      • Molecular Dynamics (MD) : Simulations predict conformational changes upon binding, explaining conflicting activity data across assay conditions .
    • Data Triangulation : Combine results from knockout models (e.g., CRISPR-edited cells) and isoform-specific inhibitors to rule off-target effects .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.